
2-(4-Formylphenyl)thiophene-3-carboxylic acid
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Overview
Description
2-(4-Formylphenyl)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C12H8O3S and its molecular weight is 232.26 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What are the common synthetic routes for preparing 2-(4-Formylphenyl)thiophene-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
- Thiophene Ring Formation : Cyclocondensation of α-mercapto ketones with substituted aldehydes under acidic or basic conditions. For example, using 4-formylbenzaldehyde as a precursor to introduce the formylphenyl group .
- Carboxylic Acid Functionalization : Oxidation of a methyl or ester group on the thiophene ring. Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media (e.g., H₂SO₄) is commonly employed for oxidation to the carboxylic acid .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling may be used to attach aryl groups to the thiophene core, ensuring regioselectivity .
Reactions are conducted under controlled temperatures (often 60–100°C) and inert atmospheres (N₂/Ar) to optimize yields (typically 50–75%) and minimize side products .
Q. Basic: How is this compound characterized in academic research?
Methodological Answer:
Characterization involves a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying proton environments (e.g., formyl proton at ~10 ppm, thiophene protons at 6.5–8.5 ppm) and carbon signals .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~2800 cm⁻¹ (aldehyde C-H stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., [M+H]⁺ or [M-H]⁻ ions) .
- Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N, S percentages .
Q. Basic: What are the solubility properties of this compound, and how do they influence experimental design?
Methodological Answer:
- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and weakly acidic/basic aqueous solutions (due to the carboxylic acid group) .
- Experimental Implications :
- Use DMSO for biological assays (e.g., enzyme inhibition studies) but confirm solvent compatibility with assays .
- For crystallization, employ solvent mixtures (e.g., ethanol/water) to enhance recrystallization efficiency .
Q. Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if handling powders .
- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
- Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and avoid aqueous runoff .
Q. Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Temperature Control : Lowering reaction temperatures during oxidation steps (e.g., 40–50°C with KMnO₄) reduces over-oxidation by-products .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to enhance regioselectivity and yield .
- Solvent Optimization : Replace traditional solvents (THF) with ionic liquids to improve reaction kinetics and product isolation .
- In-Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate at peak product concentration .
Q. Advanced: How are by-products and impurities identified and mitigated during synthesis?
Methodological Answer:
- Chromatographic Analysis : HPLC with UV detection (λ = 254 nm) identifies impurities (e.g., unreacted aldehyde or oxidized intermediates). Reverse-phase C18 columns with acetonitrile/water gradients are effective .
- Recrystallization Strategies : Multi-solvent recrystallization (e.g., ethyl acetate/hexane) removes hydrophobic by-products .
- Mass Spectrometry : HRMS detects trace impurities (e.g., dimerization products) for further purification .
Q. Advanced: What computational methods predict the electronic properties of this compound for material science applications?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, predicting charge transport properties. Basis sets like 6-31G(d) are suitable for thiophene derivatives .
- Molecular Dynamics (MD) : Simulate interactions with polymers (e.g., P3HT) to assess compatibility in organic electronics .
- QSAR Modeling : Correlate substituent effects (e.g., formyl group position) with biological activity for drug design .
Q. Advanced: How does the compound interact with biological targets such as enzymes or receptors?
Methodological Answer:
- Enzyme Inhibition Assays : Test against COX-2 or kinases using fluorescence-based assays. IC₅₀ values are determined via dose-response curves (1–100 μM range) .
- Docking Studies : AutoDock Vina models binding to active sites (e.g., COX-2), guided by the formylphenyl group’s hydrogen-bonding potential .
- Cellular Uptake : Use confocal microscopy with fluorescent analogs to track intracellular localization .
Q. Advanced: What stability challenges arise under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : The carboxylic acid group undergoes hydrolysis in strong bases (pH >10), degrading to thiophene-3-carboxylate. Use buffered solutions (pH 6–8) for long-term storage .
- Thermal Stability : Decomposition occurs above 150°C. Thermogravimetric analysis (TGA) confirms stability limits for material applications .
- Light Sensitivity : UV exposure degrades the formyl group; store in amber vials and use inert atmospheres for photochemical studies .
Properties
Molecular Formula |
C12H8O3S |
---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
2-(4-formylphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H8O3S/c13-7-8-1-3-9(4-2-8)11-10(12(14)15)5-6-16-11/h1-7H,(H,14,15) |
InChI Key |
GVSUIQXCAWOCOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
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